Product packaging for beta-Galactosyl-C18-ceramide(Cat. No.:CAS No. 36271-49-5)

beta-Galactosyl-C18-ceramide

Cat. No.: B1140051
CAS No.: 36271-49-5
M. Wt: 728.04
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Description

Overview of Glycosphingolipids as Bioactive Lipids

Glycosphingolipids (GSLs) are a diverse and essential class of lipids found in the cell membranes of most eukaryotic organisms. acs.orgmdpi.comucdavis.edu Structurally, they consist of a hydrophobic ceramide backbone linked to a hydrophilic carbohydrate head group. mdpi.com This amphipathic nature allows them to integrate into lipid bilayers, where they are not just passive structural components but also crucial players in numerous biological processes. nih.gov

GSLs are known to be involved in:

Cellular recognition and interaction: The complex carbohydrate structures of GSLs can act as recognition sites for other cells, pathogens, and toxins. ucdavis.edu

Signal transduction: GSLs are often localized in specific microdomains of the cell membrane known as lipid rafts, where they can modulate the activity of signaling proteins. nih.gov

Cell fate regulation: Certain GSLs, including ceramides (B1148491), have been shown to be pivotal in regulating pathways related to cell death. nih.gov

The biosynthesis of GSLs is a complex process involving numerous glycosyltransferases, leading to a vast array of over 400 known glycan structures in vertebrates. acs.orgmdpi.com This structural diversity underscores the wide range of functions that GSLs perform within the cell.

The Ceramide Platform in Sphingolipid Metabolism

Ceramide sits (B43327) at the heart of sphingolipid metabolism, serving as a central precursor for the synthesis of more complex sphingolipids. researchgate.netgavinpublishers.com It can be generated through several pathways, including the de novo synthesis pathway, which begins with the condensation of serine and palmitoyl-CoA, and the salvage pathway, which recycles sphingosine (B13886). researchgate.netnih.gov

Once synthesized, ceramide can be metabolized into a variety of other bioactive lipids:

Sphingomyelin (B164518): Produced by the addition of a phosphocholine (B91661) head group to ceramide. gavinpublishers.com

Glucosylceramide and Galactosylceramide: Formed by the addition of a glucose or galactose molecule, respectively. researchgate.net These serve as the foundation for the synthesis of a vast array of more complex GSLs. mdpi.com

Sphingosine: Generated by the deacylation of ceramide by enzymes called ceramidases. mdpi.com Sphingosine can then be phosphorylated to form sphingosine-1-phosphate (S1P), another critical signaling molecule. mdpi.com

This metabolic hub, with ceramide at its core, allows the cell to tightly regulate the levels of various sphingolipids, each with its own distinct cellular functions. nih.gov

Definition and Structural Specificity of Beta-Galactosyl-C18-ceramide

This compound is a specific type of galactosylceramide. Its structure is defined by three key components: a sphingosine base, a C18 fatty acyl chain, and a galactose sugar molecule attached via a beta-glycosidic bond. This particular combination of components gives it unique properties and biological activities. medchemexpress.comscbt.com

ComponentDescription
Sphingosine A long-chain amino alcohol that forms the backbone of the ceramide molecule.
C18 Acyl Chain An 18-carbon fatty acid attached to the sphingosine base via an amide linkage.
Beta-Galactose A galactose sugar molecule linked to the primary hydroxyl group of the ceramide backbone through a beta-glycosidic bond.

This precise molecular architecture is critical for its interactions with other molecules and its function within the cell.

Distinction from Alpha-Galactosylceramide (B1228890) Anomers

The stereochemistry of the glycosidic bond is a crucial determinant of a glycosphingolipid's biological activity. This compound is distinguished from its anomer, alpha-Galactosylceramide, by the orientation of the bond between the galactose sugar and the ceramide backbone.

While both are galactosylceramides, this seemingly minor structural difference leads to profoundly different biological effects. Alpha-Galactosylceramide is a potent agonist for Natural Killer T (NKT) cells, a specialized type of immune cell, and has been extensively studied for its immunostimulatory and anti-tumor properties. medchemexpress.com In contrast, beta-anomeric glycosphingolipids, like beta-Galactosylceramide, have been shown to have different, and sometimes opposing, effects on NKT cell function. nih.gov For instance, beta-Galactosylceramide has been observed to reduce the cytokine secretion induced by alpha-Galactosylceramide. nih.gov

The primary degradation products of alpha- and beta-Galactosylceramide are their corresponding glycosylsphingosines, formed by the removal of the fatty acyl chain. researchgate.net The distinct biological activities of these anomers highlight the high degree of specificity in the molecular recognition systems of the cell.

Significance of C18 Acyl Chain Length in Ceramide-Derived Lipids

The length of the fatty acyl chain in a ceramide molecule is a critical factor that influences its physical properties and biological functions. frontiersin.org Ceramide species with different acyl chain lengths are synthesized by a family of enzymes known as ceramide synthases (CerS), each with a preference for specific fatty acid chain lengths. spandidos-publications.com

Ceramides with long acyl chains, such as the C18 chain found in this compound, have been linked to a variety of cellular processes and have been implicated in several metabolic conditions. nih.govnih.gov For example, increased levels of C18-ceramides have been associated with insulin (B600854) resistance in skeletal muscle. frontiersin.orgmdpi.com

The specific functions of different ceramide species are an active area of research, but it is clear that the acyl chain length is a key determinant of a ceramide's role in cellular signaling and metabolism. nih.gov For instance, C18-ceramides have been shown to promote tumor growth arrest, in contrast to C16-ceramides which may promote proliferation in some cancer cells. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₄₂H₈₁NO₈ B1140051 beta-Galactosyl-C18-ceramide CAS No. 36271-49-5

Properties

IUPAC Name

N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYQEDCYNANIPI-OWWNRXNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H81NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Anabolism of Beta Galactosyl C18 Ceramide

De Novo Synthesis of Ceramide Precursors

The journey to beta-Galactosyl-C18-ceramide begins with the de novo synthesis of its ceramide precursor in the endoplasmic reticulum (ER). frontiersin.orgbiorxiv.orgelifesciences.org This fundamental process involves a series of enzymatic reactions that build the sphingolipid backbone from basic cellular components.

Serine Palmitoyltransferase (SPT) Activity and Sphingoid Base Formation

The initial and rate-limiting step in sphingolipid biosynthesis is catalyzed by the enzyme Serine Palmitoyltransferase (SPT). frontiersin.orglife-science-alliance.org SPT, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, facilitates the condensation of L-serine and palmitoyl-CoA. frontiersin.orgwikipedia.orgnih.gov This reaction results in the formation of 3-ketodihydrosphingosine, the first committed sphingoid base intermediate. frontiersin.orgwikipedia.org The SPT complex in humans is a heterodimer composed of SPTLC1 and either SPTLC2 or SPTLC3 subunits, with the SPTLC1/SPTLC2 combination preferentially synthesizing the palmitoyl-containing sphingoid base. life-science-alliance.orgwikipedia.org This foundational reaction provides the sphingoid backbone for all subsequent sphingolipids. frontiersin.org

The process begins with the PLP cofactor bound to a lysine (B10760008) residue in the active site of the enzyme. wikipedia.org L-serine displaces the lysine, forming an external aldimine. wikipedia.org Following deprotonation and attack on the palmitoyl-CoA substrate, a decarboxylation event occurs, leading to the release of 3-ketodihydrosphingosine and the regeneration of the active enzyme. wikipedia.org

Ceramide Synthase (CerS) Isoforms and Acyl Chain Specificity

Following the formation of the sphingoid base, the next critical step is the N-acylation of sphinganine (B43673) (the reduced form of 3-ketodihydrosphingosine) to form dihydroceramide (B1258172). frontiersin.orgbiorxiv.org This reaction is catalyzed by a family of six ceramide synthase (CerS) enzymes in mammals (CerS1-6). nih.govnih.gov A defining characteristic of the CerS family is their remarkable specificity for fatty acyl-CoAs of particular chain lengths, leading to the production of ceramides (B1148491) with distinct acyl chains. nih.govmdpi.comnih.gov This specificity is crucial as ceramides with different acyl chain lengths can have varied biological functions. mdpi.com For instance, CerS2 is known to primarily utilize C22-C24 CoAs, while CerS5 shows a preference for C16-CoA. nih.gov

CerS IsoformPrimary Acyl-CoA SpecificityPrimary Ceramide Product
CerS1C18:0-CoA (Stearoyl-CoA)C18-ceramide
CerS2C22-C24 CoAsC22-C24 ceramides
CerS3C28-C32 CoAs (ultra-long chain)Ultra-long chain ceramides
CerS4C18-C20 CoAsC18-C20 ceramides
CerS5C16-CoA (Palmitoyl-CoA)C16-ceramide
CerS6C14-C16 CoAsC14-C16 ceramides

Ceramide synthase 1 (CerS1) is the key enzyme responsible for the synthesis of C18-ceramide. mdpi.comnih.govuniprot.org It exhibits high selectivity for stearoyl-CoA (C18:0-CoA) as its acyl donor, which it attaches to the sphingoid base to form N-stearoylsphinganine (C18-dihydroceramide). uniprot.orguniprot.org CerS1 plays a predominant role in tissues like skeletal muscle and the brain, regulating the levels of C18-ceramide and its dihydro-precursor. uniprot.orguniprot.org The activity of CerS1 is fundamental in establishing the C18-ceramide pool within the cell, which has been implicated in various signaling pathways. mdpi.commaayanlab.cloud

Dihydroceramide Desaturase (DES) Activity

The final step in the de novo synthesis of ceramide is the introduction of a double bond into the dihydroceramide molecule. This reaction is catalyzed by dihydroceramide desaturase (DEGS), also known as DES. biorxiv.orgnih.govunimi.it Specifically, DEGS1 introduces a C4-C5 trans double bond into the sphingoid backbone of dihydroceramide, converting it to ceramide. biorxiv.orgelifesciences.orgresearchgate.net This desaturation step is crucial, as ceramide and its precursor, dihydroceramide, have distinct biological activities. nih.govunimi.it The reaction requires cofactors, with studies indicating that NADPH is stimulatory, pointing to the enzyme's desaturase nature. nih.gov This conversion from a saturated to an unsaturated sphingoid backbone marks the completion of ceramide synthesis. frontiersin.org

Galactosylation Pathway

With the C18-ceramide backbone synthesized, the final step in the formation of this compound is the addition of a galactose sugar moiety.

Subcellular Localization of Galactosylceramide Synthesis

The synthesis of galactosylceramide (GalCer), including the C18-ceramide variant, is a spatially defined process within the cell. The key enzyme responsible for this reaction is UDP-galactose:ceramide galactosyltransferase (CGT). nih.govuva.nl Through immunocytochemistry and other molecular techniques, researchers have definitively localized CGT to the endoplasmic reticulum (ER) and the nuclear envelope. nih.govuva.nl It is not found in the Golgi apparatus or the plasma membrane. nih.govuva.nl

The catalytic activity of CGT, which involves the transfer of galactose from UDP-galactose to ceramide, occurs within the lumen of the endoplasmic reticulum. nih.gov This localization is supported by protease protection assays showing the bulk of the CGT protein, including its amino terminus, is oriented towards the ER lumen. nih.gov Furthermore, pulse-chase experiments have demonstrated that newly synthesized CGT remains sensitive to endoglycosidase H, confirming its residence within the ER. nih.gov For the synthesis to occur, UDP-galactose must be imported into the ER lumen by a specific transporter. nih.gov

While some earlier in vitro studies suggested GalCer synthesis might occur in Golgi membrane fractions, it is now understood that this was likely due to the activity of UDP-glucose:ceramide glucosyltransferase under specific experimental conditions. nih.gov Therefore, all de novo synthesis of galactosylceramide in vivo takes place in the lumen of the endoplasmic reticulum. nih.gov

Salvage Pathway Contributions to the Ceramide Pool

The ceramide pool available for the synthesis of this compound is not solely dependent on de novo synthesis. A significant portion is supplied by the salvage pathway, which recycles sphingolipids. nih.govnih.gov This pathway involves the breakdown of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, within the lysosomes. nih.govresearchgate.netmdpi.com

The process begins with the enzymatic degradation of these complex lipids by enzymes like sphingomyelinases and cerebrosidases, ultimately yielding sphingosine (B13886). nih.govnih.gov This sphingosine is then "salvaged" through reacylation by ceramide synthases to generate ceramide. nih.govnih.gov This recycling mechanism is estimated to contribute between 50% to 90% of the total sphingolipid biosynthesis, highlighting its crucial role in maintaining the cellular ceramide pool. nih.gov

The salvage pathway is a highly regulated process that can modulate the formation of specific ceramide species. nih.gov The enzymes involved, including ceramidases and ceramide synthases, play a key role in this intricate metabolic network. nih.govnih.gov The generated ceramide can then be utilized for the synthesis of various sphingolipids, including this compound in the endoplasmic reticulum.

Interconversion with Other Complex Sphingolipids

This compound is a pivotal molecule that can be further metabolized into other complex and functionally important sphingolipids.

Relationship with Glucosylceramide Metabolism

This compound and glucosylceramide (GlcCer) are structural isomers, differing only in the stereochemistry of the hydroxyl group on the sugar head group. core.ac.uk While GalCer synthesis occurs in the endoplasmic reticulum, GlcCer is primarily synthesized in the Golgi apparatus. oup.comfrontiersin.orgmdpi.com This spatial separation of their synthesis is a key regulatory feature.

Most complex glycosphingolipids in animals are derived from glucosylceramide. core.ac.uk In contrast, this compound serves as the precursor for a more limited, yet functionally critical, set of sphingolipids. mdpi.com The distinct localization and downstream metabolic fates of GalCer and GlcCer underscore their different biological roles. oup.com

Formation of Sulfatides

Once synthesized, this compound can be transported to the Golgi apparatus where it undergoes sulfation to form sulfatide, also known as 3-O-sulfogalactosylceramide. wikipedia.orgresearchgate.net This reaction is catalyzed by the enzyme cerebroside sulfotransferase (CST), which transfers a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the galactose moiety of GalCer. wikipedia.orgmedlink.comresearchgate.net

Sulfatides are major components of the myelin sheath in both the central and peripheral nervous systems, playing a crucial role in its structure and function. wikipedia.orgjneurosci.org The synthesis of sulfatide from galactosylceramide is a critical step in myelination. wikipedia.orgjneurosci.org

Precursor Role for Gangliosides (e.g., GM4)

This compound also serves as the direct precursor for the synthesis of the ganglioside GM4. nih.gov Unlike most other gangliosides, which are derived from glucosylceramide, GM4 is synthesized by the sialylation of galactosylceramide. nih.gov This reaction is catalyzed by GM3/GM4 synthase (ST3GAL5), which adds a sialic acid residue to the galactose of GalCer. nih.gov

Catabolism and Degradation Pathways of Beta Galactosyl C18 Ceramide

Enzymatic Hydrolysis of Beta-Galactosyl-C18-ceramide

The initial and rate-limiting step in the catabolism of this compound is the enzymatic cleavage of the galactose moiety. This process is carried out by a specific lysosomal hydrolase.

Beta-Galactocerebrosidase (GALC) Activity

Beta-galactocerebrosidase (GALC), also known as galactosylceramidase, is the primary enzyme responsible for the hydrolysis of this compound. researchgate.netgenecards.org It is a lysosomal enzyme that cleaves the beta-galactosidic bond, releasing galactose and ceramide. researchgate.netgenecards.org The optimal pH for GALC activity is in the acidic range of 4.0-4.4. annualreviews.org

Deficiency in GALC activity leads to Krabbe disease, a severe and fatal neurodegenerative lysosomal storage disorder characterized by the accumulation of galactosylceramide and its cytotoxic deacylated form, psychosine (B1678307). researchgate.net

Table 1: Kinetic Parameters of Beta-Galactocerebrosidase (GALC)

Parameter Value Substrate Source
KM 10 µM N-acyl-beta-D-galactosylsphingosine annualreviews.org
Optimal pH 4.0-4.4 annualreviews.org

Lysosomal Degradation Mechanisms

The degradation of this compound occurs within the lysosome, the cell's primary recycling center. understandinggsl.comnih.gov The process begins with the engulfment of the cell membrane containing the glycosphingolipid, which is then transported to the lysosome through endocytic vesicles. genecards.orgnih.gov

Within the lysosome, the degradation of glycosphingolipids with short carbohydrate chains, such as galactosylceramide, is facilitated by sphingolipid activator proteins (SAPs), also known as saposins. understandinggsl.comontosight.ai These proteins, derived from a precursor called prosaposin, are essential for presenting the lipid substrate to the hydrolytic enzymes within the aqueous environment of the lysosome. ontosight.ainih.gov Specifically, saposins A and C have been identified as the in vivo activators for the degradation of galactosylceramide by GALC. ontosight.ai

Ceramide Hydrolysis and Further Metabolism

Following the removal of the galactose unit by GALC, the resulting ceramide molecule, with its C18 fatty acid chain, undergoes further degradation.

Role of Ceramidase (CDase) Isoforms

Ceramidases (CDases) are a family of enzymes that catalyze the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. mdpi.comoup.com There are several isoforms of ceramidases, categorized based on their optimal pH: acid, neutral, and alkaline. oup.comoup.com These isoforms exhibit different subcellular localizations and substrate specificities. mdpi.comoup.com

Acid Ceramidase (ASAH1): Localized in the lysosome, it plays a crucial role in the breakdown of ceramide generated from the degradation of complex sphingolipids. oup.comoup.com It shows a preference for ceramides (B1148491) with medium-chain fatty acids but can also hydrolyze long-chain ceramides. mdpi.com Its activity is dependent on saposin D. encyclopedia.pub

Neutral Ceramidase (ASAH2): Found at the plasma membrane and in mitochondria, this enzyme has an optimal pH range of 7-9. mdpi.comuniprot.org It preferentially hydrolyzes long-chain ceramides like C16 and C18-ceramide. mdpi.com

Alkaline Ceramidase 2 (ACER2): Located in the Golgi apparatus, ACER2 hydrolyzes a broad range of ceramides, with a preference for unsaturated long-chain ceramides such as C18:1-ceramide. researchgate.netnih.gov

Table 2: Subcellular Localization and Substrate Preference of Human Ceramidase Isoforms

Ceramidase Isoform Gene Subcellular Localization Optimal pH Substrate Preference for C18-Ceramide
Acid Ceramidase ASAH1 Lysosome 4.2 - 4.3 Hydrolyzes long-chain ceramides, including C18. mdpi.comoup.com
Neutral Ceramidase ASAH2 Plasma membrane, Mitochondria 7.0 - 9.0 Prefers long-chain ceramides (e.g., C18-ceramide). mdpi.com
Alkaline Ceramidase 2 ACER2 Golgi apparatus 7.5 - 9.0 Good substrate, especially unsaturated C18:1-ceramide. researchgate.net

Generation of Sphingosine and Fatty Acids

The action of ceramidases on C18-ceramide results in the release of two key molecules: sphingosine and an 18-carbon fatty acid (stearic acid). mdpi.comoup.com Both of these products can be further utilized by the cell. Sphingosine can be recycled to synthesize new ceramides or enter the pathway for sphingosine-1-phosphate formation. frontiersin.org The fatty acid can be used for energy production or incorporated into other lipids.

Sphingosine-1-Phosphate (S1P) Formation from Sphingosine

Sphingosine, generated from ceramide hydrolysis, can be phosphorylated by sphingosine kinases (SphKs) to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in numerous cellular processes. uniprot.orgfrontiersin.org There are two main isoforms of sphingosine kinase, SphK1 and SphK2, which differ in their tissue distribution and subcellular localization. nih.govfrontiersin.org

Sphingosine Kinase 1 (SphK1): Predominantly located in the cytoplasm, SphK1 can translocate to the plasma membrane upon activation. nih.govuniprot.org It is highly expressed in the lungs, spleen, and blood. mdpi.com

Sphingosine Kinase 2 (SphK2): Primarily found in the nucleus, mitochondria, and endoplasmic reticulum. nih.govuniprot.org It is the predominant isoform in the liver, kidney, brain, and heart. mdpi.com

The formation of S1P represents the final step in this catabolic cascade, transforming a structural component of the cell membrane into a critical signaling lipid.

Table 3: Tissue Distribution of Human Sphingosine Kinase Isoforms

Isoform Primary Tissue Distribution Subcellular Localization
SphK1 Lung, Spleen, Blood, Kidney, Colon mdpi.com Cytoplasm, Plasma Membrane nih.govuniprot.org
SphK2 Liver, Kidney, Brain, Heart mdpi.com Nucleus, Mitochondria, Endoplasmic Reticulum nih.govuniprot.org

Cellular and Molecular Functions of Beta Galactosyl C18 Ceramide

Membrane Dynamics and Organization

The amphiphilic nature of beta-Galactosyl-C18-ceramide, with its polar galactose headgroup and nonpolar ceramide tail, dictates its orientation and function within the plasma membrane's lipid bilayer. Glycosphingolipids like galactosylceramide are crucial for modulating membrane fluidity and structure. ontosight.aioup.com They are typically found in the outer leaflet of the plasma membrane. ontosight.aioup.com

This compound is a key constituent of specialized membrane microdomains known as lipid rafts. oup.complos.org These domains are enriched in sphingolipids and cholesterol and serve as organizing centers for cellular signaling. nih.gov The unique structure of sphingolipids, featuring hydroxyl and amido groups in the ceramide portion, allows for strong hydrogen bonding, which facilitates the tight packing characteristic of these rafts. nih.gov Galactosylceramides and their derivatives are known to be present in lipid rafts, where they contribute to increasing the thickness of the domain and shielding resident cholesterol. researchgate.net This integration is not passive; for instance, the association of essential myelin proteins like proteolipid protein (PLP) with lipid rafts is dependent on the presence of galactosylceramide, suggesting that these lipids are critical for assembling functional membrane domains. rupress.org

Aspect of Membrane IntegrationDetailed Research FindingSource Citation
LocalizationFound predominantly in the external lipid leaflet of the cell membrane. oup.com
Domain TypeIntegrates into tightly packed lateral domains known as lipid rafts or glycolipid-enriched microdomains (GEMs). oup.complos.org
Structural RoleContributes to the stability and organization of myelin, a specialized membrane rich in galactosylceramides. lipotype.complos.org
Protein SortingThe formation of cholesterol- and galactosylceramide-rich domains is critical for the sorting and assembly of specific proteins, such as myelin proteolipid protein (PLP). rupress.org

By localizing within lipid rafts, this compound influences the spatial organization of membrane proteins and receptors. The sequestration of lipids and proteins within these microdomains promotes the clustering of receptors, which is often a prerequisite for the initiation of downstream signaling cascades. tandfonline.com Ceramides (B1148491) can facilitate the clustering of transmembrane receptors with their respective ligands, enabling the transmission of extracellular signals into the cell. researchgate.net Research on myelin demonstrates that galactosylceramides directly affect the lateral organization and dynamics of both peripheral and transmembrane myelin proteins. plos.org This modulation of protein and receptor geography within the membrane is a key mechanism by which this compound participates in cellular regulation. oup.com

Interaction TypeExample/FindingSource Citation
Receptor ClusteringThe sequestration of sphingolipids into microdomains promotes the clustering of plasma membrane proteins and receptors to augment signaling. tandfonline.com
Protein-Lipid InteractionInfluences the lateral membrane organization and dynamics of myelin basic protein (MBP) and proteolipid protein (PLP). plos.org
Signaling Complex FormationGlycosphingolipid-enriched microdomains can modulate specific signaling cascades by concentrating signaling molecules. oup.com

Integration into Lipid Rafts and Membrane Microdomains

Regulation of Intracellular Signaling Pathways

This compound is a bioactive molecule that actively participates in the regulation of crucial intracellular signaling pathways. medchemexpress.comscbt.commedchemexpress.com Its functions extend beyond membrane structure to the direct or indirect modulation of key enzymatic activities.

This compound is known to regulate the activity of Protein Kinase C (PKC), a family of enzymes central to controlling various cellular functions. medchemexpress.comtargetmol.com Studies on related ceramide molecules have shown that they can cause a time- and concentration-dependent inhibition and inactivation of PKCα. nih.gov This effect appears to be indirect, as ceramide did not inhibit PKCα in in vitro assays, but rather prevented its phosphorylation, which is necessary for its activity. nih.gov The inhibition of PKCα by ceramide could be blocked by okadaic acid, a potent phosphatase inhibitor, suggesting the involvement of a protein phosphatase in this regulatory mechanism. nih.gov

This compound also modulates the function of hormone receptors. scbt.commedchemexpress.comchemondis.com The mechanism for this interaction is closely linked to its role in organizing membrane microdomains. Lipid rafts are known to be platforms for hormone receptor signaling, such as for the insulin (B600854) receptor. nih.gov By altering the lipid environment of the membrane, this compound can influence the conformation, clustering, and activity of these receptors, thereby affecting the cellular response to hormonal stimuli.

A significant mechanism of action for ceramide signaling is the activation of specific protein phosphatases. researchgate.netwikipedia.org Research has specifically demonstrated that long-chain D-erythro-C18-ceramide can activate Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). nih.gov This activation is stereospecific; other isomers of C18-ceramide (D-threo, L-threo, and L-erythro) failed to activate these phosphatases and, in some cases, were inhibitory. nih.gov The activation of PP2A by ceramide can also occur indirectly, where ceramide binds to the endogenous PP2A inhibitor SET, leading to the reactivation of the phosphatase. frontiersin.org Notably, C18-ceramide showed a high affinity for binding to SET. frontiersin.org

Research Findings on the Activation of Protein Phosphatases by D-erythro-C18-ceramide
Phosphatase TargetObservationQuantitative DetailSource Citation
PP2A (trimer and catalytic subunit)Activated 2- to 6-fold in the presence of a solubilizing agent.EC50 (50% maximal activation) ≈ 10 µM nih.gov
PP1 (catalytic subunits γc and αc)Activated 2- to 6-fold in the presence of a solubilizing agent.EC50 ≈ 10 µM nih.gov
PP1c (with Phosphatidic Acid)Phosphatidic acid increased the stimulation by D-erythro-C18-ceramide.EC50 decreased to 4.45 µM nih.gov
PP1c (with 150 mM KCl)Responsiveness to ceramide increased up to 10- to 17-fold.EC50 decreased to 6.25 µM nih.gov
PP2A (via SET inhibitor)C18-ceramide binds directly to the PP2A inhibitor SET, causing PP2A activation.Preferential binding of C18-ceramide over C16-ceramide to SET. frontiersin.org

Crosstalk with PI3K/AKT Signaling

This compound, a glycosphingolipid, is increasingly recognized for its role in modulating critical cellular signaling pathways. Its interaction with the PI3K/AKT pathway, a central regulator of cell survival, growth, and proliferation, is of particular interest. The amphiphilic nature of this compound allows it to integrate into cellular membranes, where it can influence the activity of membrane-associated proteins and signaling complexes.

Research suggests that the accumulation of specific glycosphingolipids can lead to the attenuation of PI3K/AKT signaling. This is often achieved through the modulation of upstream regulators of AKT, such as protein kinase C (PKC). By influencing the phosphorylation status and activity of PKC isoforms, this compound can indirectly suppress the downstream activation of AKT. This inhibitory effect on the PI3K/AKT pathway is a key mechanism through which this lipid exerts its influence on cell fate decisions.

Impact on mTOR and AMPK Pathways

The influence of this compound extends to the mTOR (mammalian target of rapamycin) and AMPK (AMP-activated protein kinase) pathways, which are critical sensors of cellular energy status and nutrients. These pathways are intricately linked, with AMPK often acting as an upstream inhibitor of mTORC1.

While direct studies on this compound are emerging, the broader family of ceramides and sphingolipids is known to impact these pathways. Ceramide accumulation can activate AMPK, which in turn phosphorylates and inhibits key components of the mTORC1 complex, such as Raptor. This leads to a downregulation of mTORC1 signaling, resulting in the inhibition of protein synthesis and cell growth. The galactosylation of the C18-ceramide backbone is thought to modify its subcellular localization and interaction with these signaling hubs, potentially fine-tuning the cellular response to metabolic stress.

Cellular Processes Orchestration

Cell Differentiation and Development

This compound is a key player in the complex processes of cell differentiation and development. As a component of the cell membrane, its expression levels and localization can change dramatically during these processes. These changes are not merely passive but actively contribute to the establishment of specific cell lineages and tissue architecture.

For instance, in neuronal development, the regulated synthesis and degradation of galactosylceramides are crucial for oligodendrocyte differentiation and the formation of the myelin sheath. The C18 acyl chain length is significant as it influences the biophysical properties of the myelin membrane, contributing to its stability and insulating function. The precise timing and levels of this compound expression are therefore critical checkpoints in nervous system development.

Cell Proliferation and Growth Regulation

The role of this compound in cell proliferation and growth is multifaceted and often context-dependent. In many cell types, an increase in the intracellular concentration of this glycosphingolipid is associated with anti-proliferative effects. This is, in part, due to its ability to modulate signaling pathways that drive cell cycle progression.

Mechanisms of Cell Death (e.g., Apoptosis)

This compound is intricately involved in the regulation of programmed cell death, or apoptosis. While ceramide is a potent inducer of apoptosis, its glycosylation to form this compound can have a modulatory role. In some cellular contexts, this conversion can be a pro-survival mechanism, sequestering ceramide and preventing it from triggering the apoptotic cascade.

However, under certain conditions, this compound itself can contribute to apoptosis. This can occur through its influence on the cellular membrane environment, affecting the function of death receptors and ion channels. The specific cellular outcome—survival or death—appears to depend on the balance between the synthesis and degradation of this lipid, as well as its subcellular localization.

The mitochondrion is a key organelle in the execution of apoptosis, and its integrity is crucial for cell survival. This compound can impact mitochondrial homeostasis and the process of mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway.

Role in Autophagy and Mitophagy Induction

This compound is a glycosphingolipid, and its metabolic precursor, C18-ceramide, has been identified as a significant regulator of autophagy and, more specifically, a lethal form of mitochondrial autophagy known as mitophagy. mdpi.comnih.gov Autophagy is a fundamental cellular process for degrading and recycling cellular components, including damaged organelles, to maintain homeostasis. nih.gov While generally a pro-survival mechanism, under certain conditions, it can lead to programmed cell death. nih.gov

Research has elucidated a specific pathway where C18-ceramide, primarily generated by ceramide synthase 1 (CerS1), induces lethal mitophagy in human cancer cells, independent of the classical apoptosis pathway. nih.govfrontiersin.org This process involves several key steps:

Induction and Localization : The generation of C18-ceramide by CerS1 leads to its localization on the outer mitochondrial membrane. nih.gov

Mitochondrial Fission : The process is dependent on Drp1-mediated mitochondrial fission, which breaks down the mitochondrial network into smaller fragments. nih.gov

Direct Interaction with LC3B-II : C18-ceramide acts as a receptor on the mitochondrial surface, directly binding to lipidated microtubule-associated protein 1 light chain 3 beta (LC3B-II). nih.govfrontiersin.org LC3B-II is a key protein in the formation and maturation of autophagosomes. nih.gov

Targeting for Degradation : This interaction anchors the LC3B-II-containing autophagosomes to the mitochondria, targeting them for lysosomal degradation. nih.govfrontiersin.org This selective elimination of mitochondria ultimately inhibits mitochondrial function and oxygen consumption, leading to a form of cell death. nih.gov

Conversely, the accumulation of galactosylceramide, which occurs in certain lysosomal storage disorders due to deficient degradation, can impair autophagic flux. nih.gov For instance, in mouse models with combined saposin A and saposin B deficiency, the accumulation of glycosphingolipids, including a deacylated form of galactosylceramide, is associated with the aggregation of autophagy-related proteins like SQSTM1/p62 and LC3-II, indicating a defect in cellular protein degradation and autophagic clearance.

Table 1: Key Molecules in C18-Ceramide-Induced Mitophagy

MoleculeFunction in Mitophagy InductionReference(s)
C18-Ceramide Acts as a receptor on the mitochondrial membrane for LC3B-II, anchoring autophagosomes to mitochondria. nih.gov, frontiersin.org
CerS1 Ceramide Synthase 1; enzyme responsible for generating the C18-ceramide that initiates lethal mitophagy. mdpi.com, nih.gov, frontiersin.org
LC3B-II Lipidated form of LC3B; binds directly to C18-ceramide to target mitochondria for autophagic degradation. mdpi.com, nih.gov, frontiersin.org
Drp1 Dynamin-related protein 1; mediates the mitochondrial fission required for mitophagy to proceed. nih.gov

Cellular Senescence and Longevity

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. nih.gov Sphingolipids, particularly ceramides, are deeply implicated in the regulation of this process. semanticscholar.orgfrontiersin.org An accumulation of ceramides has been correlated with both replicative and stress-induced senescence. semanticscholar.org

The C18-ceramide backbone of this compound is specifically involved in pro-apoptotic and senescence-inducing pathways. mdpi.com Studies have shown that increased levels of total ceramides can promote chronic cellular senescence in various cell types, including adipocytes and myoblasts. researchgate.net The addition of exogenous ceramide to cell cultures can induce growth arrest and increase the activity of senescence-associated β-galactosidase (SA-β-gal), a widely used biomarker for senescent cells. semanticscholar.org

The fate of a cell can be influenced by the "sphingolipid rheostat," the balance between pro-senescent/pro-apoptotic ceramides and pro-survival/pro-proliferative sphingosine-1-phosphate (S1P). semanticscholar.orgfrontiersin.org A shift towards higher ceramide levels promotes senescence, whereas higher S1P levels favor cell growth. semanticscholar.org Inhibition of sphingosine (B13886) kinases, the enzymes that produce S1P, can accelerate senescence, an effect linked to the concurrent increase in ceramide levels. semanticscholar.orgfrontiersin.org

Interestingly, while ceramide accumulation is linked to senescence, studies on circulating sphingolipids in relation to age have provided a more nuanced picture for complex glycosphingolipids. One study found that levels of monohexosylceramides (a class that includes galactosylceramide) and lactosylceramides showed a strong negative correlation with aging, decreasing in older individuals. nih.gov This suggests that higher levels of these glycosphingolipids in younger individuals might be a protective feature that supports cellular integrity and longevity. nih.gov

Table 2: Correlation of Selected Sphingolipids with Cellular Aging and Senescence

Sphingolipid SpeciesCorrelation with Aging/SenescenceCellular RoleReference(s)
Ceramides (general) PositivePromote cell cycle arrest, apoptosis, and senescence. nih.gov, researchgate.net, semanticscholar.org
C18-Ceramide PositiveInvolved in pro-apoptotic and pro-senescence pathways. mdpi.com
Monohexosylceramides (e.g., Galactosylceramide) Negative (Circulating levels)May have a protective role in maintaining cellular integrity. nih.gov
Sphingosine-1-Phosphate (S1P) NegativePromotes cell survival, proliferation, and migration. mdpi.com, semanticscholar.org, frontiersin.org

Endoplasmic Reticulum (ER) Stress Modulation

The endoplasmic reticulum (ER) is the primary site for the de novo synthesis of ceramides, placing these lipids at the heart of ER function and stress responses. frontiersin.orgtandfonline.com ER stress occurs when the protein-folding capacity of the ER is overwhelmed, triggering the Unfolded Protein Response (UPR), a signaling cascade aimed at restoring homeostasis. nih.govnih.gov If ER stress is prolonged or severe, it can lead to apoptosis. nih.gov

Ceramides, including C18-ceramide, are key modulators of ER stress. nih.gov Research indicates a bidirectional relationship:

Ceramide Induces ER Stress : An accumulation of ceramide within the ER can reduce the fluidity of the ER membrane. This disruption can impair ER calcium homeostasis, a critical factor for proper protein folding, thereby activating the UPR. nih.gov Palmitate, a saturated fatty acid, is known to induce ER stress and apoptosis in pancreatic β-cells, a process that has been linked to an increase in a specific subpool of ceramide. tandfonline.comnih.gov

ER Stress Induces Ceramide Release : Cells experiencing ER stress can trigger a rapid release of ceramide. This process is independent of the UPR itself but requires the activity of acid sphingomyelinase. nih.gov The released ceramide can then act on neighboring cells, transmitting the stress signal and inducing a UPR in recipient cells that were not directly stressed. nih.gov

Table 3: Ceramide's Role in Modulating Endoplasmic Reticulum (ER) Stress

EventMolecular MechanismOutcomeReference(s)
ER Stress Induction by Ceramide Ceramide accumulation in the ER reduces membrane fluidity and disrupts Ca2+ homeostasis.Activation of the Unfolded Protein Response (UPR). nih.gov
ER Stress-Mediated Ceramide Release ER stress triggers acid sphingomyelinase activity, leading to ceramide release.Transmission of stress signals to neighboring cells, inducing a cell-nonautonomous UPR. nih.gov
Glycosphingolipid Accumulation Buildup of complex glycosphingolipids (e.g., gangliosides) in lysosomal storage diseases.Disruption of ER calcium homeostasis, contributing to ER stress and apoptosis. researchgate.net

Mentioned Compounds

Biological Roles in Specific Physiological Systems Non Clinical Focus

Nervous System Biology

Beta-galactosyl-C18-ceramide, a subtype of galactosylceramide (GalCer), is a crucial molecule in the intricate workings of the nervous system. researchgate.net Its presence and metabolism are vital for the structural integrity and proper functioning of this complex system.

Constituent of Myelin Sheath Structure and Stability

The myelin sheath, a multi-layered membrane that insulates axons, is rich in lipids, with galactosylceramides being a major component. mdpi.comsigmaaldrich.com This lipid-dense structure is essential for the rapid saltatory conduction of nerve impulses. pnas.org this compound, along with other galactolipids, contributes to the stability and structure of the myelin lipid bilayer. pnas.org The tight packing of its long fatty acyl chains is crucial for the insulating properties of myelin. pnas.org The stability of the myelin sheath is dependent on the interactions between proteins and lipids, as well as lipid-lipid interactions between the layers of the sheath. researchgate.net Galactosylceramide is essential for normal myelin function and stability. sigmaaldrich.com

The composition of fatty acids in ceramides (B1148491) is critical for myelin structure. Myelin is enriched with very-long-chain fatty acids (C22–C26). royalsocietypublishing.org While C18 ceramide is more dominant in the gray matter of the brain, the longer C24 chains are predominant in the white matter, where myelin is abundant. researchgate.netroyalsocietypublishing.org The specific composition of these lipids, including this compound, is vital for the proper function of the myelin sheath.

Table 1: Role of this compound in the Myelin Sheath
AspectDescriptionKey Findings
Structural ComponentA major lipid constituent of the myelin sheath. mdpi.comsigmaaldrich.comContributes to the dense, multi-layered structure of myelin essential for insulation. pnas.org
StabilityEnhances the stability of the myelin lipid bilayer through lipid-lipid and lipid-protein interactions. pnas.orgresearchgate.netThe tight packing of its fatty acid chains is crucial for the insulating properties of myelin. pnas.org
Fatty Acid CompositionThe length of the ceramide fatty acid chain is critical for myelin's structure and function. royalsocietypublishing.orgWhile C18 ceramides are present, very-long-chain fatty acids (C22-C26) are particularly enriched in myelin. royalsocietypublishing.org

Neural Cell Regulation and Function

This compound is a bioactive molecule that plays a role in the regulation of nerve cells. medchemexpress.comscbt.commedchemexpress.comszabo-scandic.com It is involved in modulating protein kinase C activity and can affect hormone receptors, highlighting its importance in cellular signaling within the nervous system. medchemexpress.comscbt.commedchemexpress.comszabo-scandic.commedchemexpress.com This regulatory function makes it a subject of interest in neuroscience research to understand its effects on nerve cell growth and function. medchemexpress.commedchemexpress.comszabo-scandic.commedchemexpress.com

The metabolism of sphingolipids, including the synthesis of specific ceramides like the C18 species, is tightly regulated and has a significant impact on neuronal function. nih.gov Neurons are polarized cells that depend on the selective trafficking of molecules across their plasma membranes for normal functions, such as establishing connectivity and synaptic transmission, processes in which sphingolipids are abundant and act as potent regulators. nih.gov

Role in Brain and Cerebellar Development

The synthesis of C18 ceramides is critical for brain development, particularly for the cerebellum. genecards.org The enzyme ceramide synthase 1 (CerS1) is highly expressed in the brain and is primarily responsible for generating C18 ceramides. royalsocietypublishing.orgnih.govnih.gov Proper levels of C18 ceramide are essential, and their reduction can lead to neurodegeneration. nih.gov

Sphingolipid composition, including the chain length of ceramides, changes during brain development. researchgate.netroyalsocietypublishing.org While C18 is a common fatty acid chain length in the human brain, there is an increase in C20 species from birth. researchgate.netroyalsocietypublishing.org The shift in the types of sphingolipids is proportional to the development of myelin. researchgate.netroyalsocietypublishing.org

Purkinje Cell Function

Purkinje cells, large neurons in the cerebellum, are fundamental for controlling motor movement. britannica.com The generation of C18 ceramides plays a critical role in the function of these cells. genecards.org A deficiency in the biosynthesis of C18 ceramides can lead to the neurodegeneration of Purkinje cells. plos.org Studies in mice have shown that a lack of CerS1, the enzyme that synthesizes C18 ceramide, results in the degeneration of cerebellar Purkinje neurons. plos.org This underscores the specific importance of C18-ceramide for the health and function of this neuronal population.

Involvement in Neurobiological Processes

This compound and its related sphingolipids are involved in a wide array of neurobiological processes. These lipids are not just structural components but also potent signaling molecules that can mediate key cellular events. nih.gov They are implicated in cell-cell recognition, protein binding, and even apoptosis. nih.gov

The balance between different sphingolipids is crucial. For instance, while ceramides have been associated with cell growth arrest and death, their catabolite, sphingosine-1-phosphate (S1P), promotes cell survival and differentiation. nih.gov The metabolism of these molecules is therefore highly regulated to maintain brain homeostasis. nih.gov

Table 2: Research Findings on this compound in the Nervous System
Biological ProcessKey Research FindingAssociated Cell Type/StructurePrimary Regulatory Enzyme
MyelinationEssential for the structure and stability of the myelin sheath. sigmaaldrich.compnas.orgOligodendrocytes and Schwann CellsCeramide Synthase 2 (for very-long-chain ceramides) royalsocietypublishing.org
Neural Cell RegulationModulates protein kinase C activity and hormone receptors. medchemexpress.comscbt.commedchemexpress.comszabo-scandic.comNeuronsCeramide Synthase 1 (for C18 ceramide) royalsocietypublishing.orgnih.gov
Brain DevelopmentC18 ceramide is critical for cerebellar development. genecards.orgCerebellumCeramide Synthase 1 royalsocietypublishing.orgnih.gov
Purkinje Cell FunctionEssential for the survival and function of Purkinje cells. genecards.orgplos.orgPurkinje CellsCeramide Synthase 1 plos.org

Integumentary System (Skin)

In the skin, ceramides are a dominant lipid class by weight in the stratum corneum, the outermost layer of the epidermis, making up over 50% of the lipids in this layer. researchgate.net They play a critical role in maintaining the skin's permeability barrier and retaining moisture. researchgate.netflychem.com

Beta-galactosylceramide has been shown to affect the production of intercellular lipids in the stratum corneum and improve skin barrier function. nih.gov Studies using a three-dimensional cultured epidermis model indicated that galactosylceramide treatment increased the production of ceramides. nih.gov It also led to a reduction in transepidermal water loss, a key indicator of a healthy skin barrier. nih.gov Interestingly, the study suggested that galactosylceramide itself is not significantly metabolized in the epidermis but influences the metabolic pathways of other lipids. nih.gov Specifically, it was found to increase the expression of genes involved in the β-glucocerebrosidase metabolic pathway, which is involved in ceramide production. nih.gov

Keratinocyte Differentiation Promotion

Beta-galactosylceramide (GalCer) has been identified as a promoter of keratinocyte differentiation. nih.gov This process is fundamental to the continuous renewal of the epidermis and the formation of the stratum corneum, the outermost layer of the skin. The differentiation of keratinocytes is a tightly regulated sequence of events that results in the production of mature, anucleated corneocytes embedded in a lipid-rich matrix, which is essential for skin barrier function. oup.com Studies have shown that glycosylceramides, including beta-galactosylceramide, derived from natural sources like the fungus Aspergillus oryzae, can influence gene expression in human keratinocytes, suggesting a mechanism for their cosmetic and skin health benefits. researchgate.net

Contribution to Ceramide Production and Skin Barrier Function

A primary function of beta-galactosylceramide in the skin is its ability to enhance the production of ceramides (CER). nih.gov Ceramides are the most abundant lipids in the stratum corneum, accounting for approximately 50% of the total lipid content, and are critical for the skin's water retention and permeability barrier functions. nih.govoup.com

Research using a three-dimensional cultured human epidermis model demonstrated that treatment with GalCer significantly promotes CER production by increasing the activity and gene expression related to the β-glucocerebrosidase (β-GCase) metabolic pathway. nih.gov This enzymatic action is crucial for converting glucosylceramide into ceramide within the stratum corneum. oup.com The resulting increase in ceramide levels reinforces the extracellular lipid lamellae. This structural enhancement leads to a more robust skin barrier, as evidenced by a measured reduction in transepidermal water loss (TEWL) following GalCer treatment. nih.gov

Influence on Intercellular Lipid Synthesis

Beta-galactosylceramide exerts a notable influence on the synthesis of intercellular lipids within the stratum corneum. nih.gov While it promotes the production of ceramides, it concurrently reduces the expression of genes related to free fatty acid (FFA) metabolism. nih.gov Specifically, treatment with GalCer was found to decrease levels of palmitic acid. nih.gov This suggests that beta-galactosylceramide, which is minimally metabolized itself, modulates the lipid composition of the stratum corneum by selectively upregulating ceramide synthesis while downregulating certain fatty acids. nih.gov This targeted influence on the lipid profile is key to its ability to improve the skin's barrier function. nih.gov

Table 1: Effects of beta-Galactosylceramide (GalCer) on a 3D Cultured Human Epidermis Model

Parameter MeasuredObserved Effect of GalCer TreatmentReference
Gene Expression Increased expression of genes in the β-GCase metabolic pathway nih.gov
Reduced expression of FFA metabolism-related genes nih.gov
Lipid Production Promoted Ceramide (CER) production nih.gov
Decreased levels of palmitic acid nih.gov
Barrier Function Reduced Transepidermal Water Loss (TEWL) nih.gov
Metabolism GalCer was found to be hardly metabolized nih.gov

Immune System Modulation

Beyond its role in skin physiology, this compound and its related metabolites are involved in modulating the immune system. Its functions range from acting as an antigen in certain contexts to its indirect influence on innate immune memory.

Antigenic Properties in Fungal Contexts

Glycosphingolipids, including galactosylceramide, are recognized as antigenic molecules in the context of fungal infections. nih.govfrontiersin.org Fungal cerebrosides, which include both glucosylceramide and galactosylceramide, possess a conserved structure that can be recognized by the host immune system. frontiersin.orgasm.org The ceramide backbone of galactosylceramide in fungi is often identical to that of glucosylceramide. nih.gov Studies have confirmed the antigenic nature of these molecules by detecting antibodies against them in the sera of patients with fungal diseases such as cryptococcosis. nih.govnih.gov This indicates that these fungal lipids are immunogenic and can induce a humoral immune response during an infection. nih.gov

Indirect Links to Immune Cell Regulation and Trained Immunity (via Ceramide)

The influence of beta-galactosylceramide on immune regulation is largely indirect, mediated through its contribution to the cellular pool of ceramide. Ceramide itself is a bioactive lipid that plays a significant role in modulating immune cell functions, including cell fate, metabolism, and inflammatory responses. nih.gov

Recent research has established a direct link between ceramide metabolism and the phenomenon of "trained immunity," a form of innate immune memory. nih.govpdx.edu Studies have shown that the synthesis of ceramide is required for the induction of trained immunity by stimuli such as palmitic acid. pdx.eduelifesciences.orgsciety.org Specifically, inhibiting the enzyme acid ceramidase, which breaks down ceramide, potently suppresses the induction of trained immunity in myeloid cells. nih.gov This inhibition leads to changes in cell metabolism and histone modifications that are central to the trained immunity phenotype. nih.gov Therefore, by promoting ceramide production in certain cellular contexts, beta-galactosylceramide can be indirectly linked to the regulation of these innate immune memory pathways.

Distinguished Roles from Alpha-Galactosylceramide (B1228890) in iNKT Cell Activation in Murine Models

The immunological activity of galactosylceramide is highly dependent on the anomeric configuration of the galactose-ceramide linkage. There is a stark contrast between the beta (β) and alpha (α) anomers in their ability to activate invariant Natural Killer T (iNKT) cells, a specialized lymphocyte population that recognizes glycolipid antigens presented by the CD1d molecule. jci.orgnih.gov

Alpha-galactosylceramide (α-GalCer) is renowned as a potent agonist for both mouse and human iNKT cells. jci.orgnih.gov It binds with high affinity to the iNKT cell T-cell receptor (TCR), triggering robust cytokine production (such as IFN-γ and IL-4) and powerful downstream anti-tumor immune responses. jci.orgnih.gov

In sharp contrast, beta-galactosylceramide (β-GalCer) is a very weak agonist for iNKT cells. jci.org Studies in murine models have shown that β-GalCer fails to induce significant iNKT cell proliferation or cytokine production. jci.org The binding affinity of β-GalCer for the iNKT cell TCR is much lower than that of its alpha counterpart. jci.org While α-GalCer is a strong activator, β-GalCer has been reported to have minimal to no stimulatory effect and may even play a modulatory or inhibitory role in some contexts. jci.orgnih.gov Endogenous galactosylceramide in mammals is typically the β-anomer, which is considered to lack iNKT ligand activity. rupress.org

Metabolic Regulation of this compound

Influence on Glucose, Lipid, and Amino Acid Metabolism

This compound is a glycosphingolipid, a class of molecules that are integral components of cell membranes and are involved in various cellular processes. oup.com It is synthesized from C18-ceramide through the action of the enzyme UDP-galactose ceramide galactosyltransferase (UGT8), which adds a galactose molecule to the ceramide backbone. imrpress.comfrontiersin.org This synthesis primarily occurs on the lumenal surface of the endoplasmic reticulum. frontiersin.org

The direct and systemic role of this compound itself in the regulation of glucose, lipid, and amino acid metabolism is not extensively documented in current scientific literature. Research has more prominently focused on its precursor, ceramide, or its isomer, glucosylceramide, in the context of metabolic diseases. oup.comfrontiersin.org

However, studies in specific tissues offer some insight into the potential metabolic functions of galactosylceramides:

Lipid Metabolism in the Epidermis: In a three-dimensional cultured human epidermis model, treatment with beta-galactosylceramide (GalCer) was found to promote the production of ceramides while suppressing the production of free fatty acids. nih.gov The study suggested that GalCer affects the production of these intercellular lipids in the stratum corneum, which is crucial for skin barrier function. nih.gov GalCer treatment led to a decrease in the expression of genes related to fatty acid synthesis. nih.gov

Pancreatic Beta-Cell Function: In pancreatic beta-cells, galactosylceramide can be sulfated to form sulfatide, a molecule that associates with insulin (B600854) crystals within secretory granules. tandfonline.com This suggests a potential role in insulin storage or secretion. Another study noted that altered levels of galactosylceramides are associated with diabetes, among other diseases, though the specific mechanisms were not detailed. scientificlabs.com

Indirect Systemic Effects via Immune Modulation: The stereoisomer, alpha-galactosylceramide, has been shown to activate invariant Natural Killer T (iNKT) cells. frontiersin.orgfrontiersin.org In mouse models of diet-induced obesity, activation of these immune cells improved glucose tolerance and reduced body weight gain. frontiersin.org This indicates an indirect pathway by which a galactosylceramide can influence systemic glucose and lipid metabolism through modulation of the immune system in adipose tissue. frontiersin.orgfrontiersin.org

While these findings point to tissue-specific or indirect metabolic roles for galactosylceramides, further research is required to elucidate the direct impact of this compound on systemic glucose, lipid, and amino acid metabolism.

Role in Skeletal Muscle Glucose Metabolism and Insulin Sensitivity (via C18-Ceramide)

The accumulation of specific ceramide species, particularly C18:0 ceramide, in skeletal muscle is strongly associated with impaired insulin signaling. frontiersin.orgmdpi.com This accumulation can result from an excess of circulating saturated fatty acids, such as palmitate, which are substrates for the de novo synthesis of ceramides. frontiersin.org

Research Findings on C18-Ceramide and Insulin Resistance:

Numerous studies have established a negative correlation between intramuscular C18-ceramide levels and insulin sensitivity.

In obese individuals with type 2 diabetes, plasma concentrations of C18:0 ceramide are elevated and inversely correlated with insulin-stimulated glucose disposal.

Studies in humans have shown that muscle C18:0 ceramide and related sphingolipids are uniquely and inversely related to insulin sensitivity.

In high-fat diet-fed rats, the development of skeletal muscle insulin resistance was associated with the accumulation of bioactive lipids derived from 18-carbon acyl-chains, especially C18:0-ceramide and C18:1-ceramide. Treatment with metformin, an insulin-sensitizing drug, improved insulin sensitivity and was associated with a decrease in these specific ceramide species.

Mice with a muscle-specific knockout of Ceramide Synthase 1 (CerS1), the enzyme responsible for producing C18-ceramide, showed reduced muscle C18:0 ceramide content and were protected from diet-induced obesity and insulin resistance, exhibiting significant improvements in systemic glucose homeostasis. This effect appears to be mediated, at least in part, by an increase in the release of Fibroblast Growth Factor 21 (Fgf21) from the muscle.

Mechanisms of C18-Ceramide-Induced Insulin Resistance:

Ceramides interfere with the insulin signaling cascade at several key points. The primary mechanism involves the inhibition of the protein kinase Akt (also known as Protein Kinase B or PKB).

Inhibition of Akt/PKB: Ceramides can activate protein phosphatases, such as Protein Phosphatase 2A (PP2A), which dephosphorylate and inactivate Akt. mdpi.com Since Akt is a central node in the insulin signaling pathway responsible for triggering the translocation of GLUT4 glucose transporters to the cell surface, its inhibition blocks insulin-stimulated glucose uptake into muscle cells. frontiersin.org

Impaired GLUT4 Translocation: By inhibiting Akt, ceramides prevent the necessary signaling for GLUT4-containing vesicles to move to and fuse with the plasma membrane, thereby reducing glucose entry into the muscle cell. frontiersin.org

Mitochondrial Dysfunction: Accumulation of C18:0 ceramide has also been linked to the induction of mitochondrial stress and dysfunction, which can further contribute to insulin resistance. mdpi.com

The following tables summarize key findings from research linking C18-ceramide to insulin resistance in skeletal muscle.

Table 1: Human Studies on C18-Ceramide and Insulin Sensitivity

Study PopulationKey FindingsCorrelation with Insulin SensitivityReference
Obese individuals, endurance-trained athletes, and individuals with type 2 diabetesMuscle C18:0 ceramide, dihydroceramide (B1258172), and glucosylceramide species were inversely related to insulin sensitivity.Negative tandfonline.com
Obese subjects with type 2 diabetes vs. lean healthy controlsType 2 diabetic subjects had significantly higher plasma concentrations of C18:0 ceramide.Negative (Inverse correlation between plasma C18:0 ceramide and insulin-stimulated glucose disposal)

Table 2: Animal and In Vitro Studies on C18-Ceramide and Insulin Signaling

Model SystemIntervention/ObservationKey OutcomeReference
Rats on High-Fat Diet (HFD)HFD induced accumulation of C18:0-Cer and C18:1-Cer in skeletal muscle.Associated with the development of systemic and skeletal muscle insulin resistance.
Rats on HFD treated with Myriocin (ceramide synthesis inhibitor)Myriocin treatment decreased stearoyl-Cer (C18:0) content in muscle.Resulted in an improvement in insulin sensitivity at both systemic and muscular levels. frontiersin.org
Mice with muscle-specific knockout of CerS1 (CerS1ΔSkM)Reduced muscle C18:0 ceramide content.Protected from HFD-induced insulin resistance and improved systemic glucose homeostasis.
Primary human muscle cellsIncubation with palmitate (a saturated fatty acid).Increased endogenous C18-ceramide and led to impaired insulin signaling. frontiersin.org

Mechanistic Insights from Dysregulation in Cellular Models and Non Human Systems

Altered Metabolism in Pathological Models

The metabolism of beta-galactosyl-C18-ceramide and its precursor, C18-ceramide, is significantly altered in various pathological models, providing insights into their roles in disease.

In the context of glioma, a significant alteration in ceramide levels, particularly C18-ceramide, has been observed. Research indicates that C18-ceramide levels are markedly lower in human glioma tissues compared to normal brain tissue. nih.goviiarjournals.orgmdpi.com Specifically, some studies have reported a reduction of up to 70% in C18-ceramide in glioblastoma (GBM) compared to non-tumor tissue. mdpi.comfrontiersin.org This decrease is not uniform across all ceramide species; for instance, while C18-ceramide is depleted, C16:0 ceramide levels have been shown to increase with glioma malignancy. mdpi.com The reduction in C18-ceramide is considered to give a growth advantage to cancer cells. nih.govnih.gov

The loss of C18-ceramide in gliomas has been attributed to a metabolic shift favoring the production of sphingosine-1-phosphate (S1P), a pro-survival sphingolipid. mdpi.com In human glioblastoma tissues, S1P levels were found to be nine times higher, while C18-ceramide was five times lower compared to normal human gray matter. mdpi.com This inverse relationship highlights a critical dysregulation in sphingolipid metabolism in glioma. While the decrease in C18-ceramide in head and neck squamous cell carcinoma (HNSCC) has been linked to reduced expression of Ceramide Synthase 1 (CERS1), this does not appear to be the case for malignant gliomas. mdpi.com

Table 1: Alterations of C18-Ceramide in Glioma Models

Model System Key Finding Reference
Human Glioma Tissues Significantly lower levels of C18-ceramide compared to normal brain tissue. nih.goviiarjournals.org
Glioblastoma (GBM) Tissues C18-ceramide reduced by up to 70% compared to non-tumor tissue. mdpi.com
Human Glioblastoma Tissues C18-ceramide levels are five times lower, while S1P levels are nine times higher than in normal gray matter. mdpi.com
Malignant Gliomas Loss of C18-ceramide is a key feature, but not attributed to reduced CERS1 expression. mdpi.com

Dysregulation of this compound and its related sphingolipids is a feature in various neurodegenerative disease models. In models of Alzheimer's disease (AD), there is evidence of altered sphingolipid metabolism. researchgate.netmdpi.com Studies have shown an increase in ceramide levels, including C18:0 ceramide, in the brains of AD patients, which correlates with disease severity. nih.gov One study reported that galactosylceramide was increased in the middle frontal gyrus of AD patients. nih.gov The expression of galactosylceramidase (GALC), the enzyme that hydrolyzes galactosylceramide to ceramide, has been found to be elevated as AD progresses. nih.gov

In the context of Parkinson's disease (PD), mutations in the GBA1 gene, which encodes the enzyme that converts glucosylceramide to ceramide, are a significant genetic risk factor. mdpi.com This can lead to a reduction in ceramide levels. mdpi.com However, other studies have observed increased ceramide levels in Lrrk2-/- transgenic mice, a model for PD. nih.gov Analysis of the basal ganglia in PD and Lewy body disease has indicated a decrease in ceramides (B1148491) with shorter acyl chains, such as C18:0, which may reflect the neuronal cell death that has already occurred. mdpi.com C18 ceramide is one of the ceramides found to be elevated in both AD and PD. nih.gov

In models of amyotrophic lateral sclerosis (ALS), an increased content of C18:0 glucosylceramide has been noted in the cervical homogenates of the post-mortal spinal cord of ALS patients. frontiersin.org

In models of metabolic dyshomeostasis, such as obesity and insulin (B600854) resistance, alterations in ceramide metabolism are prominent. In high-fat diet-induced obese rodent models, skeletal muscle C18:0 ceramides are consistently increased. nih.gov Knocking out the CerS1 gene, responsible for synthesizing C18:0 ceramide, has been shown to improve glucose homeostasis and insulin sensitivity in animal models. nih.gov Conversely, increased levels of C18:0 ceramide have been observed in the skeletal muscle of animals on a high-fat diet. nih.gov

Partial inhibition of CerS1-dependent C18:0 ceramide synthesis in the skeletal muscle of obese mice was sufficient to increase mitochondrial β-oxidation, highlighting the tissue-specific effects of this ceramide species. nih.gov In pancreatic β-cells, which are central to glucose homeostasis, ceramide subspecies, including those derived from galactosylceramide, are involved in modulating various signaling pathways. tandfonline.com

Table 2: this compound and C18-Ceramide in Metabolic Dyshomeostasis Models

Model System Key Finding Reference
High-Fat Diet-Induced Obese Rodents Consistently increased levels of skeletal muscle C18:0 ceramides. nih.gov
CerS1 Knockout Animal Models Improved glucose homeostasis and insulin sensitivity. nih.gov
Obese Mice Partial inhibition of C18:0 ceramide synthesis in skeletal muscle increased mitochondrial β-oxidation. nih.gov
Pancreatic β-cells Ceramide subspecies modulate signaling pathways relevant to diabetes. tandfonline.com

Dysregulation in Neurodegeneration Models

Functional Consequences of Modulating this compound Levels

Modulating the levels of this compound and its precursor, C18-ceramide, has significant functional consequences on cell viability, death pathways, and signaling cascades in various research models.

Increasing C18-ceramide levels has been shown to inhibit cell viability and induce cell death in glioma cells. nih.gov This can be achieved by overexpressing CERS1 or by adding exogenous C18-ceramide. nih.gov The resulting cell death is associated with the activation of endoplasmic reticulum (ER) stress and the induction of lethal autophagy. nih.govmdpi.com In mitochondria, C18-ceramide has been shown to directly interact with LC3BII, anchoring autophagosomes to mitochondria to trigger lethal mitophagy. nih.gov

The tumor-suppressive role of C18-ceramide is further supported by findings that its decreased levels provide a growth advantage to glioma cells. nih.govnih.gov In contrast, very-long-chain ceramides (e.g., C24) are often associated with anti-apoptotic properties. mdpi.com This highlights the chain length-specific roles of ceramides in determining cell fate. The balance between pro-apoptotic ceramides like C18-ceramide and pro-survival sphingolipids is crucial in cancer progression. nih.gov

This compound and C18-ceramide are involved in the regulation of several cellular signaling cascades. This compound itself is known to regulate protein kinase C (PKC) activities and modulate hormone receptor function. scbt.commedchemexpress.com

In glioma cells, the increase in C18-ceramide, either through CERS1 overexpression or exogenous addition, leads to the inhibition of the PI3K/AKT signaling pathway, a key cascade for cell survival and proliferation. nih.govmdpi.com This pathway modulation contributes to the observed decrease in cell viability. nih.gov Furthermore, ceramide-activated protein kinases, such as GSK3, are implicated in the etiology of neurodegenerative diseases, suggesting that inhibiting ceramide generation could be a therapeutic strategy. nih.gov Ceramides can also influence the activity of protein phosphatases like PP1 and PP2A, which are involved in regulating the cell cycle and apoptosis. nih.gov

Advanced Research Methodologies for Studying Beta Galactosyl C18 Ceramide

Lipid Extraction and Preparation from Biological Matrices

The initial and critical step in the analysis of beta-Galactosyl-C18-ceramide is its effective extraction from biological samples such as tissues, cells, and fluids. The choice of extraction method is paramount to ensure high recovery and prevent degradation of the target lipid.

A widely recognized and frequently used method for lipid extraction is the one developed by Folch and colleagues, which utilizes a chloroform-methanol solvent system. uantwerpen.beaocs.org This procedure is effective for a broad range of lipids, including ceramides (B1148491) and their glycosylated forms. uantwerpen.bemdpi.com Another common method is the Bligh and Dyer technique, which also employs a chloroform-methanol mixture but with different ratios and the addition of water to create a two-phase system. mdpi.com This partitioning allows for the separation of lipids into the organic phase, while more polar molecules remain in the aqueous phase. aocs.org

For specific applications, variations and alternative solvents have been explored. For instance, a double extraction procedure using methanol:chloroform (1:2) has been reported for the analysis of ceramides in mammalian cells. nih.gov In plant-based studies, where the lipid composition can be distinct, methods have been adapted to efficiently extract compounds like glucosylceramides, which are structurally similar to galactosylceramides. researchgate.net Furthermore, to improve extraction efficiency, especially from complex matrices like rice bran, sonication may be performed prior to solvent extraction. mdpi.com The use of solid-phase extraction (SPE) cartridges, often with C18-bonded silica (B1680970), is a common subsequent step to purify and concentrate the lipid extract, separating it from non-lipid contaminants. aocs.org

Table 1: Common Lipid Extraction Methods for Sphingolipids

Method Solvents Key Features
Folch Method Chloroform/Methanol A gold standard for lipid extraction from various biological matrices. uantwerpen.beaocs.org
Bligh & Dyer Method Chloroform/Methanol/Water Creates a biphasic system to separate lipids from polar contaminants. mdpi.com
Double Extraction Methanol/Chloroform Optimized for high recovery from cultured mammalian cells. nih.gov

Mass Spectrometry-Based Quantification and Characterization

Mass spectrometry (MS) stands as a cornerstone technology for the sensitive and specific analysis of this compound. Its ability to determine molecular weight and provide structural information through fragmentation makes it indispensable in lipidomics.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification and characterization of this compound. nih.govmdpi.com This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the lipid extract is first injected into an HPLC system, often equipped with a reversed-phase column such as a C18 column. nih.govnih.gov The chromatographic separation allows for the resolution of different lipid species based on their hydrophobicity before they enter the mass spectrometer. nih.gov This separation is crucial as it can distinguish between isomers that may have the same mass-to-charge ratio (m/z). nih.gov For instance, hydrophilic interaction liquid chromatography (HILIC) has been shown to be effective in separating diastereomeric hexosylceramides, such as β-glucosylceramide and β-galactosylceramide, which are often difficult to resolve using reversed-phase chromatography. nih.gov

Once separated, the analytes are ionized and subjected to tandem mass spectrometry. This involves selecting a specific precursor ion (the intact this compound molecule) and fragmenting it to produce characteristic product ions. nih.gov By monitoring specific precursor-product ion transitions, a technique known as multiple reaction monitoring (MRM), highly specific and sensitive quantification can be achieved. nih.gov

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) Techniques

Electrospray ionization (ESI) is the most common ionization source used for the analysis of glycosphingolipids like this compound. nih.govnih.gov ESI is a "soft" ionization technique that allows for the generation of intact molecular ions with minimal fragmentation, which is essential for determining the molecular weight of the lipid. nih.gov The analysis is typically performed in the positive ion mode, where the molecule is detected as a protonated species [M+H]⁺. nih.govnih.gov

Collision-induced dissociation (CID) is the process used in tandem mass spectrometry to fragment the selected precursor ions. nih.gov By varying the collision energy, different levels of fragmentation can be achieved. Low-energy CID is often sufficient to cleave the glycosidic bond, releasing the galactose headgroup and providing information about the sugar moiety. nih.gov Higher collision energies can induce fragmentation within the ceramide backbone, yielding information about the fatty acid chain length (C18 in this case) and the sphingoid base. nih.govsemanticscholar.org The fragmentation pattern is highly characteristic and allows for the unambiguous identification of the lipid. semanticscholar.org

Targeted Metabolomics Approaches

Targeted metabolomics focuses on the measurement of a predefined set of metabolites, including specific lipid species like this compound. mdpi.complos.org This approach offers high sensitivity, specificity, and quantitative accuracy, making it ideal for hypothesis-driven research where the goal is to measure changes in the concentration of this particular lipid in response to a biological stimulus or in a disease state. mayo.edu

In a targeted metabolomics workflow, the LC-MS/MS system is programmed to specifically look for the m/z of this compound and its characteristic fragment ions. mdpi.com The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. nih.gov This approach has been successfully applied to quantify various ceramide species, including C18-ceramide, in different biological samples. nih.govfrontiersin.org

Table 2: Key Mass Spectrometry Parameters for this compound Analysis

Parameter Description Relevance
LC Column Typically C18 reversed-phase or HILIC. nih.govnih.gov Separates this compound from other lipids and isomers. nih.gov
Ionization Mode Electrospray Ionization (ESI) in positive mode. nih.govnih.gov Generates intact protonated molecular ions for detection. nih.gov
MS/MS Transition Specific precursor ion to product ion fragmentation. Provides high selectivity and is used for quantification in MRM mode. nih.gov
Collision Energy Varied to control the degree of fragmentation. nih.gov Allows for detailed structural characterization of the sugar and ceramide moieties. nih.gov

Chromatographic Separation Techniques

Prior to mass spectrometric analysis, and sometimes as a standalone analytical method, chromatographic techniques are employed to separate this compound from other lipids in a complex mixture.

Thin-Layer Chromatography (TLC) and High-Performance TLC (HP-TLC)

Thin-layer chromatography (TLC) is a classic and versatile technique for the separation of lipids. nih.gov In TLC, a sample is spotted onto a plate coated with a stationary phase, typically silica gel, and a solvent system (mobile phase) is allowed to move up the plate by capillary action. researchgate.net Different lipids will migrate at different rates depending on their polarity, resulting in their separation into distinct bands. nih.gov

High-performance thin-layer chromatography (HPTLC) is an advanced form of TLC that uses plates with smaller particle sizes and a thinner layer of stationary phase, resulting in higher resolution and sensitivity. HPTLC has been successfully used for the separation of neutral glycosphingolipids. researchgate.net The separated lipids can be visualized by spraying the plate with a reagent like orcinol, which reacts with carbohydrates to produce a colored spot. researchgate.net For more specific identification, the bands can be scraped from the plate and the lipid extracted for further analysis by mass spectrometry. researchgate.net The combination of HPTLC with mass spectrometry, particularly MALDI-MS, provides a powerful tool for the direct analysis of separated lipids from the TLC plate. researchgate.net

Column Chromatography for Purification

Purification of this compound from biological extracts or synthetic reaction mixtures is a critical step for accurate downstream analysis and functional studies. Column chromatography is a foundational technique used for this purpose, leveraging the physicochemical properties of the molecule to achieve separation. researchgate.net

Various column chromatography strategies are employed, depending on the sample matrix and the desired purity. Common approaches include:

Silica Gel Chromatography: This normal-phase technique separates lipids based on polarity. It is often used as an initial fractionation step to isolate neutral glycosphingolipids, including galactosylceramides, from more complex lipid mixtures extracted from cells or tissues. researchgate.net

Ion-Exchange Chromatography: This method can be used to separate lipids based on charge, effectively removing acidic lipids and isolating the neutral galactosylceramide fraction.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique frequently used for the final purification steps. A C18 stationary phase is common, where separation is based on hydrophobicity. biotage.com Using a solvent gradient, such as acetonitrile (B52724) and water, allows for the precise isolation of this compound from other isoforms or closely related lipid species. For instance, tissues can be processed to separate β-galactosyl ceramides via column chromatography before analysis by mass spectrometry. nih.gov

Chromatography TechniquePrinciple of SeparationTypical Application in β-GalCer Research
Silica Gel Chromatography Adsorption based on polarityInitial fractionation of crude lipid extracts to isolate neutral glycosphingolipids. researchgate.net
Ion-Exchange Chromatography Separation by net chargeRemoval of charged lipid species to enrich the neutral cerebroside fraction.
Reversed-Phase HPLC (C18) Partitioning based on hydrophobicityHigh-resolution separation and purification of specific β-GalCer species. biotage.com

Spectroscopic Analysis

Following purification, spectroscopic methods are indispensable for confirming the identity and elucidating the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed atomic structure of molecules. In the study of this compound, NMR is crucial for unequivocally confirming several key structural features.

Specialized NMR experiments provide specific structural information:

¹H NMR and ¹³C NMR: These one-dimensional techniques are used to identify the main chemical groups present in the molecule by analyzing the chemical shifts of hydrogen and carbon atoms, respectively.

2D NMR (e.g., COSY, HMBC): Two-dimensional NMR experiments are used to establish connectivity between atoms. For this compound, these are vital for confirming the β-anomeric configuration of the glycosidic bond linking the galactose sugar to the ceramide backbone (a β-1,1' linkage) and verifying the length and structure of the C18 acyl chain and the sphingosine (B13886) base.

While NMR is definitive for structural characterization, its application to complex biological samples can be challenging due to lower sensitivity compared to mass spectrometry. nih.gov It is often used in combination with other analytical methods to provide a comprehensive structural profile. researchgate.net

NMR TechniqueInformation Provided for β-Galactosyl-C18-ceramide
¹H NMR Confirms the presence and environment of hydrogen atoms in the galactose, sphingosine, and fatty acid moieties.
¹³C NMR Provides a carbon skeleton map of the molecule.
2D NMR (COSY, HMBC) Establishes atom connectivity, confirming the β-glycosidic linkage and the structure of the ceramide lipid tail.

Cell-Based and In Vitro Assays

To understand the biological roles of this compound, researchers utilize a variety of cell-based and in vitro assays that model physiological and pathological processes.

Cell Culture Models for Mechanistic Studies

Cell culture models provide a controlled environment to investigate the specific molecular mechanisms influenced by this compound. The choice of cell model depends on the biological question being addressed.

Dermatological Models: A three-dimensional cultured human epidermis model has been used to study the effects of beta-Galactosylceramide on the skin barrier. nih.gov In this model, the compound was shown to promote the production of ceramides and improve skin barrier function by affecting the expression of genes related to lipid metabolism. nih.gov

Neurological Models: Given that this compound is known to promote the regulation of nerve cells, neuronal cell culture systems are employed to explore its impact on nerve cell growth and function. medchemexpress.comscbt.com

Cancer Cell Lines: Glioma cell lines, such as U251 and A172, are used to study the role of specific ceramides in cancer pathology. nih.gov While studies have focused on C18-ceramide, these models are relevant for investigating how glycosylation to form this compound might alter its effects on processes like cell viability, autophagy, and signaling pathways. nih.gov

Metabolic Disease Models: Pancreatic cell lines (e.g., MIN6) and isolated pancreatic islets are used to study how sphingolipids, including galactosylceramides, modulate β-cell signaling pathways and processes implicated in diabetes, such as apoptosis and insulin (B600854) gene expression. tandfonline.com

Cell ModelResearch FocusKey Findings Related to Galactosylceramides
3D Cultured Epidermis Skin barrier functionβ-GalCer promotes ceramide production and improves barrier function. nih.gov
Glioma Cell Lines (U251, A172) Cancer biologyC18-ceramide (the backbone of β-Gal-C18-Cer) induces lethal autophagy. nih.gov
Pancreatic Islets / MIN6 Cells Diabetes and metabolismSphingolipids modulate β-cell apoptosis and insulin secretion pathways. tandfonline.com
Neuronal Cell Cultures Neuroscienceβ-Gal-C18-Ceramide is studied for its effects on nerve cell growth and function. medchemexpress.comscbt.com

Functional Assays (e.g., Enzyme Activity, Signaling Pathway Reporter Assays)

Functional assays provide quantitative data on how this compound affects specific cellular activities.

Enzyme Activity Assays: These assays directly measure the effect of the compound on specific enzymes. For example, research has shown that treatment with beta-Galactosylceramide can increase the activity of β-glucocerebrosidase (β-GCase), an enzyme involved in ceramide production. nih.gov Assays can also be designed to determine if the compound affects the activity of ceramidases, which break down ceramide. nih.gov

Signaling Pathway Reporter Assays: These are powerful tools for quantifying the activation or inhibition of specific signal transduction pathways. discoverx.comqiagen.com It is known that this compound can regulate Protein Kinase C (PKC) activity and modulate hormone receptors. medchemexpress.comscbt.com A reporter assay for a PKC-responsive pathway would typically involve cells transfected with a plasmid where the expression of a reporter gene (like luciferase or Green Fluorescent Protein) is controlled by a transcription factor downstream of PKC. discoverx.comqiagen.com By measuring the reporter protein's signal, researchers can quantify the extent to which this compound activates or inhibits that specific signaling cascade. qiagen.com

Animal Models in Biological Research

To investigate the in vivo relevance and systemic effects of this compound, researchers turn to animal models. These models are crucial for understanding the compound's role in complex biological systems and disease states.

Models of Allergic Disease: Mouse models of allergy have been instrumental in studying the role of glycosphingolipids. nih.gov For instance, researchers have used models where maternal allergy influences offspring responsiveness to allergens, and have analyzed the levels of β-galactosyl ceramides in various tissues to understand their contribution to the inflammatory process. nih.gov

Models of Metabolic Disease: The Zucker diabetic fatty (ZDF) rat and the ob/ob mouse are established animal models for type 2 diabetes. tandfonline.com These models have been used to investigate how glycosphingolipids, the class to which this compound belongs, are implicated in the development of insulin resistance and other pathological conditions of diabetes. tandfonline.com

Models of Neurological Disease: Given the compound's reported effects on nerve cells, animal models of neurodegenerative diseases are relevant for investigating its potential neuroprotective roles.

Animal ModelDisease AreaApplication for β-Galactosylceramide Research
OVA-sensitized Mice Allergy / ImmunologyInvestigating the role of β-GalCer in maternal-fetal transmission of allergic responses. nih.gov
Zucker Diabetic Fatty (ZDF) Rat Type 2 DiabetesStudying the involvement of glycosphingolipids in insulin resistance and β-cell dysfunction. tandfonline.com
ob/ob Mouse Type 2 Diabetes / ObesityExamining the role of glycosphingolipids in metabolic disease pathology. tandfonline.com

Murine Models for Studying Biological Roles

Murine models are indispensable tools for investigating the physiological and pathophysiological functions of this compound in a whole-organism context. These models, primarily involving genetic manipulations, allow researchers to understand the consequences of altered metabolism of this lipid.

A key model in the study of galactosylceramide metabolism is the Twitcher mouse . This is a naturally occurring mutant that serves as an authentic animal model for human globoid cell leukodystrophy, also known as Krabbe disease. nih.gov The Twitcher mouse possesses a mutation in the gene encoding galactosylceramidase (GALC), the enzyme responsible for the degradation of galactosylceramides. nih.govnih.gov This deficiency leads to the accumulation of galactosylceramides and the cytotoxic metabolite psychosine (B1678307), resulting in severe neurological symptoms and a significantly shortened lifespan. nih.govbiomol.com

To further dissect the roles of beta-galactosylceramide, researchers have developed knockout mouse models . One such model is the ceramide galactosyltransferase (CGT) knockout mouse . CGT is the enzyme responsible for the synthesis of galactosylceramide. frontiersin.org Mice lacking a functional CGT gene are unable to produce galactosylceramides, leading to distinct neurological deficits, including myelin instability. frontiersin.org

Furthermore, by cross-breeding Twitcher mice with CGT knockout mice, scientists have generated doubly deficient mice that lack both the synthetic and degradative enzymes for galactosylceramide. caymanchem.com The phenotype of these mice has provided complex insights into the functional relationship between galactosylceramidase and galactosylceramide synthase. caymanchem.com While the absence of the substrate (galactosylceramide) largely prevents the typical Twitcher pathology, these mice still exhibit a shortened lifespan and develop late-onset neuronal pathology, indicating more complex roles for these enzymes than initially understood. caymanchem.com

Studies have also utilized mice with a single active copy of the CGT gene in a Twitcher background (galc-/-, cgt+/-). These mice show a minor but detectable improvement in their phenotype compared to standard Twitcher mice, demonstrating that even a partial reduction in galactosylceramide synthesis can have a modest therapeutic effect. researchgate.net

Murine ModelGenetic DefectKey Phenotypic FeaturesResearch Application
Twitcher Mouse Mutation in galactosylceramidase (GALC) gene. nih.govnih.govAccumulation of galactosylceramide and psychosine, severe neurological leukodystrophy, early death. nih.govbiomol.comStudying the pathogenesis of Krabbe disease and evaluating therapeutic strategies. nih.gov
CGT Knockout Mouse Deletion of ceramide galactosyltransferase (CGT) gene. frontiersin.orgInability to synthesize galactosylceramide, myelin instability, severe neurological phenotypes. frontiersin.orgInvestigating the role of galactosylceramide in myelin formation and stability. frontiersin.org
Double Knockout Mouse (galc-/-, cgt-/-) Deficiency in both GALC and CGT. caymanchem.comAbsence of galactosylceramide and psychosine, lack of typical Twitcher pathology, but shortened lifespan and late neuronal pathology. caymanchem.comUnderstanding the complex interplay between the synthesis and degradation pathways of galactosylceramide. caymanchem.com
Twitcher/CGT Heterozygous Mouse (galc-/-, cgt+/-) Deficiency in GALC with one functional copy of CGT. researchgate.netMilder phenotype than Twitcher mice, with a slight increase in lifespan and reduced psychosine levels. researchgate.netAssessing the therapeutic potential of substrate reduction therapy. researchgate.net

Ex Vivo Tissue Analysis

Ex vivo tissue analysis provides a crucial bridge between in vivo studies and in vitro experiments, allowing for detailed biochemical and molecular examination of this compound in its native tissue environment, but outside the complexities of a living organism.

A primary technique for the analysis of this compound in tissues is lipidomics , which often employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This powerful analytical method allows for the precise quantification of various lipid species, including different acyl chain variants of galactosylceramide. For instance, LC-MS/MS has been used to measure the levels of galactosylceramides in dorsal root ganglion (DRG) samples to investigate their role in diabetic neuropathy. nih.gov However, a common challenge in the analysis of monohexosylceramides is the difficulty in separating beta-galactosylceramide from its isomer, beta-glucosylceramide, as they often co-elute in chromatographic systems. researchgate.net

Organotypic slice cultures represent another valuable ex vivo model. These are thin slices of tissue, such as from the brain, that are maintained in culture and preserve much of the three-dimensional architecture and cellular relationships of the original organ. ebi.ac.ukresearchgate.net Hippocampal slice cultures, for example, can be used to study the cellular and molecular aspects of neurodegenerative diseases in a setting that is more complex than dissociated cell cultures. researchgate.net These models allow for the controlled manipulation and long-term observation of tissues, providing a platform to study the metabolism and function of this compound in a preserved neural network.

The analysis of tissues from the murine models described above is a common application of ex vivo techniques. For example, brain and kidney tissues from Twitcher mice and double knockout mice have been analyzed to quantify the levels of galactosylceramide and psychosine, providing critical data on the biochemical consequences of the genetic modifications. caymanchem.comchemrxiv.org

Subcellular Localization Techniques

Understanding the precise location of this compound within the cell is critical to unraveling its functions. A variety of high-resolution imaging techniques are employed for this purpose.

Fluorescence Microscopy and Immunostaining

Fluorescence microscopy is a widely used technique to visualize the distribution of lipids within cells. To overcome the challenge that native lipids are not fluorescent, researchers utilize fluorescently-labeled analogs of galactosylceramide. These probes, such as those tagged with nitrobenzoxadiazole (NBD) or lissamine-rhodamine, can be introduced to cells and their subsequent trafficking and localization can be monitored. biomol.comcaymanchem.com For example, fluorescent ceramide analogs have been used to study the rate of myelin formation by Schwann cells, tracking the synthesis and transport of fluorescent galactocerebroside to the myelin sheath. nih.gov

Immunostaining , which relies on the high specificity of antibodies, is another powerful tool. While antibodies that can specifically recognize the C18 acyl chain variant of beta-galactosylceramide are not commonly available, antibodies that recognize the ceramide backbone or the galactosylceramide headgroup can be used to provide information about its general localization. researchgate.net Immunofluorescence analysis has been used, for instance, to confirm the accumulation of ceramides in the lysosomes of trophoblastic layers in certain pathological conditions. tandfonline.com

Secondary Ion Mass Spectrometry (SIMS) and Imaging MALDI-TOF (for glycosphingolipids generally)

Mass spectrometry imaging (MSI) techniques have emerged as powerful label-free methods to visualize the spatial distribution of molecules directly in tissue sections.

Secondary Ion Mass Spectrometry (SIMS) is a high-resolution MSI technique that bombards a sample surface with a primary ion beam, causing the sputtering of secondary ions that are then analyzed by a mass spectrometer. nih.govrfi.ac.uk TOF-SIMS (Time-of-Flight SIMS) has been successfully used to image the distribution of different galactosylceramide species within the white matter of the rat cerebellum. researchgate.net These studies have revealed that galactosylceramides with different acyl chain lengths, such as C18 and C24, have distinct localizations, with C18-galactosylceramide being found in cholesterol-rich regions. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) imaging is another MSI technique that has been extensively applied to the analysis of lipids, including glycosphingolipids. acs.orgacs.org In MALDI imaging, a laser is used to desorb and ionize molecules from a tissue section that has been coated with a matrix. This allows for the generation of a map of the distribution of specific lipids across the tissue. acs.org While often used for broader classes of lipids, MALDI-MSI can provide valuable information on the localization of hexosylceramides, which includes this compound, in various regions of the brain. acs.org

These advanced imaging techniques provide unparalleled insights into the subcellular and tissue-level organization of this compound, complementing the genetic and biochemical approaches to provide a comprehensive understanding of this important lipid.

Future Directions and Unanswered Questions in Beta Galactosyl C18 Ceramide Research

Elucidating Novel Biological Functions and Signaling Pathways

Beta-Galactosyl-C18-ceramide is recognized as a bioactive molecule that influences nerve cell regulation, protein kinase C (PKC) activity, and hormone receptors. medchemexpress.comscbt.commedchemexpress.com It is a key structural component of the myelin sheath, essential for the proper function of the central and peripheral nervous systems. nih.govsemanticscholar.org However, the full extent of its signaling capabilities is far from understood. A primary future objective is to delineate the specific signaling cascades initiated or modulated by this lipid.

Research indicates that ceramides (B1148491) with different fatty acyl chain lengths possess distinct cellular functions. mdpi.comfrontiersin.org C18-ceramide, synthesized by ceramide synthase 1 (CerS1), has been specifically implicated in processes like lethal autophagy in cancer cells. mdpi.comnih.gov When this C18-ceramide is galactosylated, how are its signaling properties altered? Unanswered questions include:

Which specific isoforms of protein kinase C are directly or indirectly regulated by this compound, and what are the downstream consequences of this regulation in different cell types?

Beyond its general association with hormone receptors, what are the precise molecular mechanisms by which this compound modulates receptor function, and is this interaction direct or mediated by changes in the membrane environment? medchemexpress.comscbt.com

While C18-ceramide can induce apoptosis and autophagy mdpi.comnih.govnih.gov, does the addition of a galactose moiety in this compound attenuate, enhance, or completely change these signaling outcomes?

What are the undiscovered roles of this compound in non-neuronal tissues where it is present at lower concentrations, such as the skin, where galactosylceramides have been shown to improve barrier function? nih.gov

Future investigations will likely employ sophisticated genetic and proteomic approaches to identify novel binding partners and downstream effectors of this compound, thereby mapping its comprehensive signaling network.

Investigating Specificity of Acyl Chain Lengths in Beta-Galactosylceramides

The C18 stearic acid chain of this compound is a defining feature, yet its specific functional importance compared to other acyl chain lengths is a significant knowledge gap. Galactosylceramides in nature are a heterogeneous group, often enriched with very-long-chain fatty acids (C18–C26). nih.govsemanticscholar.org The synthesis of the C18 ceramide backbone is specifically catalyzed by Ceramide Synthase 1 (CerS1). mdpi.commdpi.comfrontiersin.org This enzymatic specificity suggests a non-redundant and vital role for C18-containing sphingolipids.

The central unanswered question is: Why C18? How does this specific acyl chain length dictate the molecule's function in comparison to beta-galactosylceramides with C16, C22, or C24 chains? Future research must focus on comparative studies to dissect these differences. Key areas for investigation include:

Enzyme-Substrate Interactions: How does the C18 chain affect its recognition and processing by metabolic enzymes like galactosylceramidase (GALC), which breaks it down? nih.gov

Protein Interactions: Does the C18 length confer optimal geometry for binding to specific protein domains, such as those on receptors or ion channels, thereby modulating their activity?

Advanced Understanding of Regulatory Mechanisms and Homeostasis

The cellular concentration of this compound is tightly controlled by a balance between its synthesis and degradation, a state of homeostasis crucial for normal cell function. nih.gov Disruption of this balance is catastrophic, as exemplified by Krabbe disease, a devastating disorder caused by the deficiency of the degradative enzyme galactosylceramidase (GALC), leading to the toxic accumulation of galactosylceramides. nih.gov

The synthetic pathway involves two key steps: the N-acylation of a sphingoid base with stearoyl-CoA by CerS1 to produce C18-ceramide mdpi.commdpi.com, followed by the addition of a galactose sugar by UDP-galactose ceramide galactosyltransferase (CGT). mdpi.comfrontiersin.org While the core enzymes are known, their regulation is poorly understood. Future research must address:

How are the expression and activity of CerS1 and CGT coordinately regulated to ensure appropriate levels of this compound synthesis?

What feedback mechanisms exist where the product, this compound, or its downstream metabolites regulate the activity of the synthetic or degradative enzymes?

How do cellular stress conditions, such as ER stress or metabolic challenges, impact the homeostasis of this specific lipid? nih.gov

The "sphingolipid rheostat" describes the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). frontiersin.orgmdpi.com How does the galactosylation of C18-ceramide fit into this regulatory paradigm, and does it constitute a mechanism to sequester ceramide and modulate this balance? nih.gov

A deeper understanding of these homeostatic controls is critical for developing therapies for diseases where its metabolism is dysregulated.

Development of Advanced Analytical Techniques for Comprehensive Profiling

A significant barrier to understanding the nuanced roles of this compound is the technical challenge of accurately measuring and distinguishing it from a complex background of other lipids. Current methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful but have limitations. researchgate.netmdpi.comresearchgate.net

The future of the field depends on the development of more sophisticated analytical tools. Key goals for technological advancement include:

Isomer Separation: Developing robust and routine methods to separate the four main HexCer diastereomers: α-GalCer, β-GalCer, α-GlcCer, and β-GlcCer. Supercritical fluid chromatography (SFC) has shown great promise in this area and needs further refinement for broader application. rupress.org

Enhanced Sensitivity: Creating analytical platforms with the sensitivity to detect and quantify very low-abundance lipoforms in different tissues and subcellular compartments.

Lipidomic Imaging: Advancing mass spectrometry imaging techniques, such as MALDI-MS, to visualize the precise subcellular localization of this compound in cells and tissues. This would provide critical insights into its sites of action.

Structural Elucidation: Improving MS fragmentation strategies (MSn) to unambiguously determine the exact structure, including the sphingoid base and fatty acid composition, of newly discovered species in complex biological samples. mdpi.com

Exploration of Inter-Organelle Crosstalk in this compound Metabolism

The life cycle of this compound involves multiple organelles, necessitating a complex and coordinated system of intracellular trafficking and communication. nih.govclinsurggroup.us The C18-ceramide backbone is synthesized at the endoplasmic reticulum (ER). frontiersin.orgtandfonline.com Galactosylation occurs within the lumen of the ER and Golgi apparatus. frontiersin.orgacs.org The final molecule may be trafficked to the plasma membrane to become part of a lipid raft, while its eventual degradation occurs in the lysosomes. nih.govtandfonline.com

This metabolic geography implies significant inter-organelle crosstalk. clinsurggroup.usnih.gov Mitochondria-associated membranes (MAMs), which are contact points between the ER and mitochondria, are known hubs for lipid transfer and signaling. frontiersin.orgclinsurggroup.us C18-ceramide itself can be transferred to mitochondria and trigger mitophagy (the selective autophagy of mitochondria). mdpi.comfrontiersin.org This raises critical unanswered questions about the trafficking and inter-organelle signaling of the galactosylated form:

What specific lipid transfer proteins are responsible for moving this compound (or its ceramide precursor) between the ER, Golgi, plasma membrane, and lysosomes?

Does this compound accumulate at membrane contact sites, and if so, does it act as a signaling platform to regulate inter-organelle communication, for example, in calcium homeostasis or lipid exchange? clinsurggroup.us

How does the trafficking of this compound differ from that of its C18-ceramide precursor, and how does the addition of galactose act as a sorting signal?

Given that C18-ceramide can directly bind to LC3 on the mitochondrial membrane to induce mitophagy, does this compound play any role in this process, either as an inhibitor or a modulator? frontiersin.org

Investigating these pathways will reveal how the cell spatially organizes the metabolism and function of this important lipid.

Roles in Non-Canonical Biological Systems and Cellular Processes

While the "canonical" role of galactosylceramide is its structural function in the myelin sheath of the nervous system, emerging evidence suggests it participates in a much broader range of biological processes. nih.govsemanticscholar.org These "non-canonical" roles are a frontier for future research. The specific contribution of the C18 variant in these contexts remains largely unexplored.

Potential non-canonical functions that warrant deeper investigation include:

Skin Biology: GalCer has been shown to promote ceramide production and improve the skin's barrier function. nih.gov Future work should determine the specific role of the C18 acyl chain in this process and elucidate the signaling pathways involved.

Cancer Biology: The salvage of ceramide by glycosylation (including galactosylation) has been proposed as a pro-survival mechanism for cancer cells, allowing them to evade ceramide-induced apoptosis. oatext.com Conversely, overexpression of CERS1 to increase C18-ceramide can induce lethal autophagy in glioma cells. nih.gov The precise role of this compound in this life-or-death balance in various cancers is a critical and therapeutically relevant unanswered question.

Immune Modulation: While alpha-galactosylceramide (B1228890) is a famous activator of iNKT cells, beta-linked anomers like beta-GalCer have also been shown to have some, albeit different, immunological activity. frontiersin.org The specific function of the endogenous C18 variant in modulating immune responses is unknown.

Autophagy and Cellular Stress: The involvement of C18-ceramide in triggering ER stress and lethal autophagy is a key finding. mdpi.comnih.gov Research is needed to understand if this compound is simply a benign storage form or if it actively participates in modulating these fundamental stress-response pathways.

Exploring these non-canonical roles will significantly broaden our understanding of the physiological and pathological importance of this compound.

Q & A

Q. How to optimize sample preparation for β-galactosyl-C18-ceramide detection in low-abundance biological fluids?

  • Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges and elute with methanol-isopropanol (1:1). For serum/plasma, deplete albumin via immunoaffinity columns. Enhance sensitivity using derivatization with N-hydroxysuccinimide esters and LC-MS/MS in multiple reaction monitoring (MRM) mode .

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